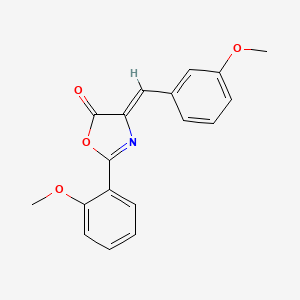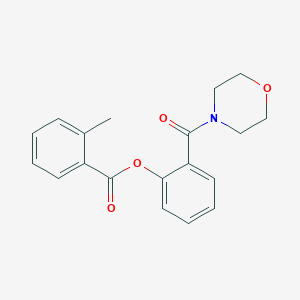
N-(3-chloro-4-methoxyphenyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-naphthalenesulfonamide, commonly known as CNM-Na, is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNM-Na is an organic molecule that consists of a naphthalene ring and a sulfonamide group attached to a chloro-methoxyphenyl ring.
Mécanisme D'action
The mechanism of action of CNM-Na is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CNM-Na has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to inhibit the growth of cancer cells by inducing cell death. In addition, CNM-Na has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CNM-Na in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy. However, one limitation of using CNM-Na is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of CNM-Na.
Orientations Futures
There are several future directions for research on CNM-Na. One area of research is the development of CNM-Na-based fluorescent probes for detecting biomolecules in biological samples. Another area of research is the investigation of CNM-Na's potential as a cancer therapy. Further studies are needed to determine the optimal dosage and potential side effects of CNM-Na in cancer treatment. Additionally, the mechanism of action of CNM-Na needs to be further elucidated to fully understand its potential applications in various scientific fields.
Méthodes De Synthèse
CNM-Na can be synthesized by reacting 3-chloro-4-methoxyaniline with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields CNM-Na as a white solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
CNM-Na has been extensively studied for its potential applications in various scientific fields. It has been shown to have antibacterial, antifungal, and antitumor properties. CNM-Na has also been studied for its potential use as a fluorescent probe for detecting proteins and nucleic acids in biological samples. In addition, it has been investigated for its ability to inhibit the growth of cancer cells and induce cell death.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-22-17-9-7-14(11-16(17)18)19-23(20,21)15-8-6-12-4-2-3-5-13(12)10-15/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPYZJLLGGYENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)
![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)




![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)
![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)

